2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime
Description
2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from the condensation of hydroxylamine with aldehydes or ketones This compound is notable for its unique structure, which includes a cyclohexyl group and a tetrahydrocyclohepta[b]indole moiety
Properties
IUPAC Name |
(NE)-N-(2-cyclohexyl-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-21-18-9-5-4-8-15-16-12-14(13-6-2-1-3-7-13)10-11-17(16)20-19(15)18/h10-13,20,22H,1-9H2/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLATCRNARUQMT-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCCC4=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC\4=C3CCCC/C4=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bischler-Napieralski reaction. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via Friedel-Crafts alkylation, where cyclohexyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Oxime Formation: The final step involves the formation of the oxime group by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxime group can be converted to a nitroso group (-NO) or a nitrile oxide (-C≡N-O).
Reduction: Reduction of the oxime group can yield the corresponding amine (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso derivatives or nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe for studying biological pathways involving oxime and indole derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime is not fully understood. it is believed to interact with molecular targets through its oxime and indole functional groups. These interactions may involve hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins or nucleic acids. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: This compound shares a similar cyclohepta[b] structure but differs in the presence of chlorine atoms and a quinoline core.
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds have a similar indole core but differ in the fused ring system.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: These compounds also share an indole core but have a different fused ring system and functional groups.
Uniqueness
2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime is unique due to its specific combination of a cyclohexyl group, a tetrahydrocyclohepta[b]indole core, and an oxime functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
